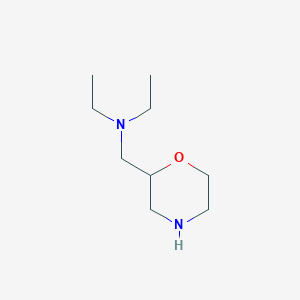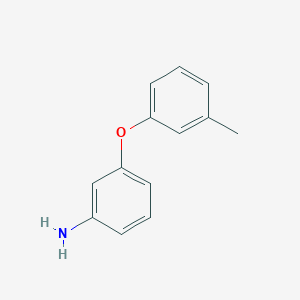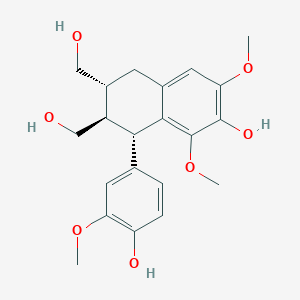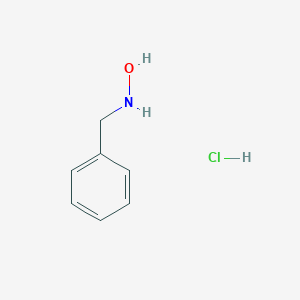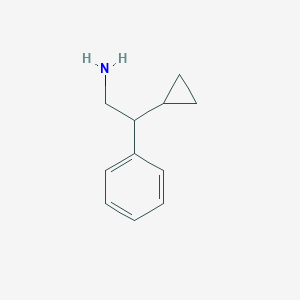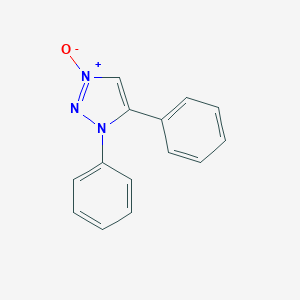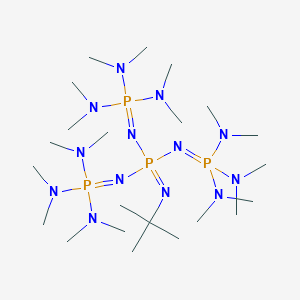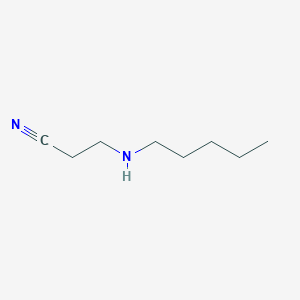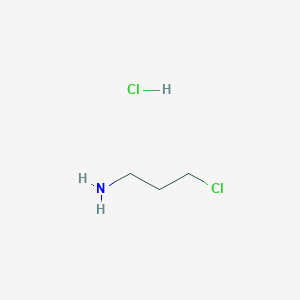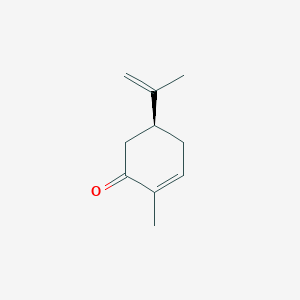
2-Desamino-2-hydroxy trimethoprim
Overview
Description
2-Desamino-2-hydroxy trimethoprim is a derivative of trimethoprim, a well-known antibiotic primarily used to treat bacterial infections. This compound has a molecular formula of C14H17N3O4 and a molecular weight of 291.3025 g/mol . It is structurally similar to trimethoprim but lacks the amino group at the second position and has a hydroxyl group instead.
Mechanism of Action
Target of Action
The primary target of 2-Desamino-2-hydroxy trimethoprim, also known as 6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a molecule essential for the production of bacterial DNA .
Mode of Action
This compound acts by inhibiting DHFR, thereby preventing the formation of THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival . The compound’s mode of action is similar to that of trimethoprim, another antifolate antibiotic .
Biochemical Pathways
By inhibiting DHFR, this compound disrupts the folic acid pathway, which is crucial for the synthesis of nucleic acids in bacteria . This disruption affects downstream processes, including DNA replication and cell division, ultimately leading to bacterial death .
Pharmacokinetics
Trimethoprim, a structurally related compound, is well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in urine . .
Result of Action
The inhibition of DHFR by this compound results in the disruption of bacterial DNA synthesis . This disruption prevents bacterial replication and growth, leading to the death of the bacteria .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . For instance, the basicity of trimethoprim, a related compound, allows it to exist in different ionization states at different pH levels, which can affect its interaction with bacterial metabolism . Additionally, the presence of other substances in the environment, such as additional carbon sources, can also influence the biodegradation of the compound .
Biochemical Analysis
Biochemical Properties
2-Desamino-2-hydroxy trimethoprim plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is structurally and chemically related to trimethoprim, another antifolate antimicrobial used in the treatment of plasmodial infections . The nature of these interactions is complex and multifaceted, involving a range of pharmacological activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an effect on bacterial cells, including strategies used by bacteria to cope with bacteriostatic agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), thereby preventing the synthesis of bacterial DNA and ultimately inhibiting bacterial survival .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the TS-inhibitory effects induced by a 24-h exposure to the folate-based TS inhibitors including this compound were quantitated using the MGH-U1 human bladder carcinoma .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are of great interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desamino-2-hydroxy trimethoprim involves the modification of trimethoprimThis can be achieved through a series of chemical reactions involving specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Desamino-2-hydroxy trimethoprim undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-Desamino-2-hydroxy trimethoprim has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: The parent compound, widely used as an antibiotic.
Pyrimethamine: Another antifolate drug used to treat parasitic infections.
Methotrexate: A chemotherapeutic agent that also inhibits DHFR.
Uniqueness
2-Desamino-2-hydroxy trimethoprim is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, trimethoprim. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDLMYVTTNXWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60729-91-1 | |
| Record name | 2-Desamino-2-hydroxy trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DESAMINO-2-HYDROXY TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



